molecular formula C12H12ClNO4S2 B6661512 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid

2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid

Cat. No.: B6661512
M. Wt: 333.8 g/mol
InChI Key: CHCHOWBKASGOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring substituted with a chlorine atom and a sulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid typically involves multiple steps, starting with the chlorination of benzothiophene to introduce the chlorine atom at the 5-position

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl-methylamino group can act as a functional moiety that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-1-benzothiophene-3-carboxylic acid

  • 2-(Methylamino)propanoic acid

  • Sulfonyl chloride derivatives

Uniqueness: 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both sulfonyl and amino groups make it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-[(5-chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S2/c1-7(12(15)16)14(2)20(17,18)11-6-19-10-4-3-8(13)5-9(10)11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHOWBKASGOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)S(=O)(=O)C1=CSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.